2-Chlor-5-Fluorpyridin-3-amin

Übersicht

Beschreibung

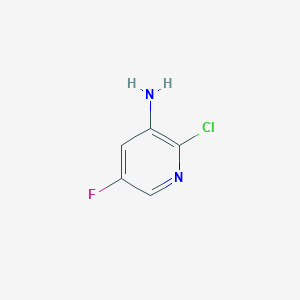

“2-Chloro-5-fluoropyridin-3-amine” is a chemical compound with the molecular formula C5H4ClFN2 and a molecular weight of 146.55 g/mol . It is also known by other names such as “2-amino-5-chloro-3-fluoropyridine”, “5-chloro-3-fluoro-2-pyridinamine”, and "2-amino-3-fluoro-5-chloropyridine" .

Synthesis Analysis

The synthesis of “2-Chloro-5-fluoropyridin-3-amine” can be achieved through various methods. One common method involves the reaction of 2-chloro-4-fluoropyridine with ammonia in the presence of a palladium-based catalyst . The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps.Molecular Structure Analysis

The molecular structure of “2-Chloro-5-fluoropyridin-3-amine” can be analyzed using a combination of analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-5-fluoropyridin-3-amine” are complex and can be influenced by various factors. For instance, the presence of a strong electron-withdrawing substituent in the aromatic ring can reduce the basicity of fluoropyridines and make them less reactive than their chlorinated and brominated analogues .Physical and Chemical Properties Analysis

“2-Chloro-5-fluoropyridin-3-amine” has a melting point of 95°C to 97°C . It has a molecular weight of 146.55 g/mol . Its density is 1.5±0.1 g/cm3, and it has a boiling point of 249.7±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthese von Herbiziden und Insektiziden

Diese Verbindung dient als Ausgangsmaterial für die Synthese verschiedener Herbizide und Insektizide. Dabei wird ihre Reaktivität genutzt, um Verbindungen zu schaffen, die Nutzpflanzen schützen und Schädlinge bekämpfen können .

Vorstufen für Krebsmedikamente

Durch spezifische Reaktionen kann 2-Chlor-5-Fluorpyridin-3-amin in Vorstufen für Krebsmedikamente umgewandelt werden, was zur Entwicklung neuer Behandlungen beiträgt .

Fungizide Aktivität

Derivate dieser Verbindung wurden entwickelt und synthetisiert, um eine fungizide Aktivität zu zeigen, was potenziell neue Lösungen für die Bekämpfung von Pilzkrankheiten bietet .

Nichtpeptidische Inhibitoren des Masernvirus

Die Verbindung wurde zur Herstellung von nichtpeptidischen Inhibitoren verwendet, die potenziell den Eintritt des Masernvirus blockieren können und somit zur antiviralen Forschung beitragen .

Chromatographie und Massenspektrometrie

In der analytischen Chemie kann This compound in Chromatographie- oder Massenspektrometrieanwendungen eingesetzt werden, um die Effizienz und Effektivität der Probenanalyse zu verbessern .

Synthese von heterocyclischen Verbindungen

Safety and Hazards

Wirkmechanismus

Target of Action

Fluoropyridines, a class of compounds to which 2-chloro-5-fluoropyridin-3-amine belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .

Result of Action

Fluoropyridines are known to be used in the synthesis of various biologically active compounds, suggesting they may have diverse effects at the molecular and cellular level .

Action Environment

The properties of fluoropyridines suggest that they may be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

2-chloro-5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCZFRUXABFTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660559 | |

| Record name | 2-Chloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-37-8 | |

| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884495378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3T5GB4Z5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

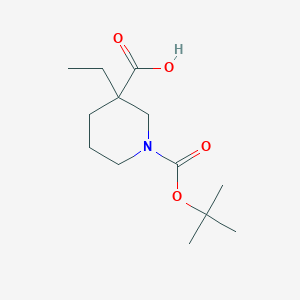

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

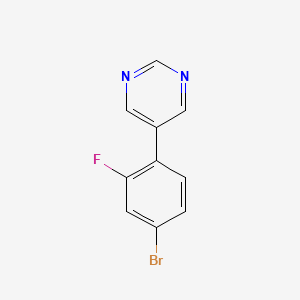

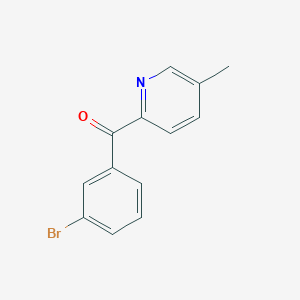

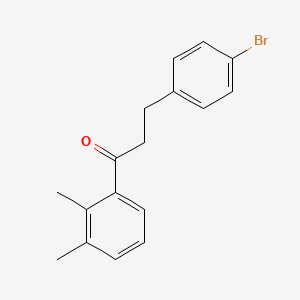

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione](/img/structure/B1531181.png)

![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)

![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)

![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)

![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)